Cas no 4214-72-6 (N-(propan-2-yl)pyrimidin-2-amine)
N-(propan-2-yl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrimidinamine, N-(1-methylethyl)- (9CI)
- Isaxonine
- N-propan-2-ylpyrimidin-2-amine
- 2-(Isopropylamino)pyrimidine
- 2-Pyrimidinamine, N-(1-methylethyl)-
- Isaxonina
- Isaxonina [INN-Spanish]
- Isaxonine [INN]
- Isaxoninum
- Isaxoninum [INN-Latin]
- N-(propan-2-yl)pyrimidin-2-amine
- UNII-883G6DMT63
- N-(Isopropylamino)-2-pyrimidine
- N-Isopropyl-2-pyrimidinamine
- AB01563225_01
- 4214-72-6
- NSC760406
- ISAXONINE [MI]
- N-Isopropylpyrimidin-2-yl-amine
- AS-59517
- A872944
- NS00121428
- DTXSID20194975
- NCGC00183018-01
- NSC 760406
- BRD-K95957366-001-01-8
- F8881-7943
- CS-0187589
- isopropylamino-pyrimidine
- HMS3264O13
- 2-isopropylamino-pyrimidine
- Isopropyl-pyrimidin-2-yl-amine
- Z31190928
- 2-isopropylamino pyrimidine
- 2-(Isopropylamino)pyrimidine; N-(Isopropylamino)-2-pyrimidine; N-Isopropyl-2-pyrimidinamine; N-(1-Methylethyl)-2-pyrimidinamine; N-Isopropylpyrimidin-2-amine
- C75128
- SR-01000872732-1
- CCG-213955
- NSC-760406
- Pharmakon1600-01504617
- AM100809
- SR-01000872732
- Q27269878
- CHEMBL1740513
- ISAXONINE [WHO-DD]
- SCHEMBL1270289
- EN300-227083
- 883G6DMT63
- N-Isopropylpyrimidin-2-amine
- FTCYIGBVOHNHCD-UHFFFAOYSA-N
- SB57786
- AKOS008922287
- CHEBI:134762
- 2-(N-Isopropylamino)pyrimidine
- BRD-K95957366-001-02-6
- pyrimidine, 2-isopropylamino-
-
- MDL: MFCD00867809
- Inchi: 1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10)
- InChI Key: FTCYIGBVOHNHCD-UHFFFAOYSA-N
- SMILES: N(C1N=CC=CN=1)C(C)C
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 86.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data available
- Density: 1.065
- Melting Point: 27-28 ºC
- Boiling Point: 229 ºC
- Flash Point: 93 ºC
- Refractive Index: 1.554
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
N-(propan-2-yl)pyrimidin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD78538)
N-(propan-2-yl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XT726-1g |
N-(propan-2-yl)pyrimidin-2-amine |
4214-72-6 | 95+% | 1g |
3600CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XT726-5g |
N-(propan-2-yl)pyrimidin-2-amine |
4214-72-6 | 95+% | 5g |
9000CNY | 2021-05-07 | |
| Fluorochem | 088600-1g |
Isopropyl-pyrimidin-2-yl-amine |
4214-72-6 | 95+% | 1g |
£427.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38265-100mg |
N-Isopropylpyrimidin-2-amine |
4214-72-6 | 95% | 100mg |
¥347.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38265-250mg |
N-Isopropylpyrimidin-2-amine |
4214-72-6 | 95% | 250mg |
¥588.0 | 2024-07-18 | |
| TRC | I900670-100mg |
Isaxonine |
4214-72-6 | 100mg |
$ 170.00 | 2023-09-07 | ||
| TRC | I900670-1 g |
Isaxonine |
4214-72-6 | 1g |
715.00 | 2021-08-04 | ||
| Chemenu | CM167594-1g |
N-Isopropylpyrimidin-2-amine |
4214-72-6 | 95% | 1g |
$449 | 2021-08-05 | |
| Chemenu | CM167594-250mg |
N-Isopropylpyrimidin-2-amine |
4214-72-6 | 95%+ | 250mg |
$146 | 2023-02-02 | |
| Chemenu | CM167594-1g |
N-Isopropylpyrimidin-2-amine |
4214-72-6 | 95%+ | 1g |
$461 | 2023-02-02 |
N-(propan-2-yl)pyrimidin-2-amine Suppliers
N-(propan-2-yl)pyrimidin-2-amine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-(propan-2-yl)pyrimidin-2-amine
Professional Introduction to N-(propan-2-yl)pyrimidin-2-amine (CAS No. 4214-72-6)
N-(propan-2-yl)pyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 4214-72-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The compound's structural framework, featuring a pyrimidine core substituted with an amine group and an isopropyl side chain, provides a unique chemical profile that makes it a valuable intermediate in the synthesis of various biologically active molecules.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, prominently featured in numerous pharmacologically relevant molecules, including antiviral, anticancer, and antimicrobial agents. The amine functionality at the 2-position of the pyrimidine ring enhances the compound's reactivity, allowing for further functionalization through various chemical transformations. This reactivity is particularly useful in constructing more complex molecular architectures, which are often essential for achieving high binding affinity and selectivity towards biological targets.
In recent years, N-(propan-2-yl)pyrimidin-2-amine has been explored in the development of novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, most notably cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of N-(propan-2-yl)pyrimidin-2-amine make it an ideal candidate for such applications, as it can be readily modified to interact with the active sites of kinases.
Moreover, the compound has shown potential in the field of antiviral research. The pyrimidine moiety is a common structural element in nucleoside analogs, which are widely used to treat viral infections such as HIV and hepatitis B. N-(propan-2-yl)pyrimidin-2-amine can serve as a precursor for synthesizing nucleoside analogs with enhanced stability and improved pharmacokinetic properties. This has led to several studies investigating its derivatives as candidates for next-generation antiviral drugs.
The synthesis of N-(propan-2-yl)pyrimidin-2-amine involves multi-step organic reactions that highlight its synthetic utility. Common synthetic routes include condensation reactions between propylamine and β-diketones or β-ketoesters, followed by cyclization to form the pyrimidine ring. These reactions can be optimized for high yields and purity, making the compound readily accessible for further pharmaceutical applications. Additionally, modern catalytic methods have been employed to improve the efficiency of these synthetic pathways, reducing waste and energy consumption.
In terms of biological activity, N-(propan-2-yl)pyrimidin-2-amine and its derivatives have been investigated for their potential role in modulating immune responses. The compound's ability to interact with various biological targets suggests that it could be used in immunomodulatory therapies. For instance, studies have shown that certain pyrimidine derivatives can influence cytokine production and immune cell function, making them promising candidates for treating autoimmune diseases or enhancing vaccine efficacy.
The growing interest in N-(propan-2-yl)pyrimidin-2-amine has also spurred research into its role in neurodegenerative diseases. Pyrimidine-based compounds have been explored as potential cholinesterase inhibitors, which are used to treat conditions like Alzheimer's disease. The structural flexibility of N-(propan-2-yl)pyrimidin-2-aminesuggests that it could be modified to develop novel cholinesterase inhibitors with improved efficacy and reduced side effects.
Emerging research also highlights the compound's potential in oncology. Preclinical studies have demonstrated that certain derivatives of N-(propan - 2 - yl strong >) < strong > py rim id i n - 2 - ami ne strong > can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor progression. These findings have opened new avenues for developing targeted therapies that leverage the unique properties of this compound.
The industrial significance of N-(propan - 2 - yl strong >) < strong > py rim id i n - 2 - ami ne strong > extends beyond academic research. Pharmaceutical companies are increasingly investing in the development of novel heterocyclic compounds like this one due to their potential therapeutic benefits. The compound's versatility as a building block for more complex molecules makes it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs.
In conclusion, N-(propan - 2 - yl strong >) < strong > py rim id i n - 2 - ami ne strong > (CAS No. 4214 - 72 - 6) is a multifaceted compound with significant implications in pharmaceutical chemistry and medicinal biology. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents across various disease areas. As research continues to uncover new applications for this compound, its importance in drug discovery and development is likely to grow even further.
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